![molecular formula C11H19NO2 B2514506 Ethyl 6-azaspiro[3.5]nonane-7-carboxylate CAS No. 2287260-92-6](/img/structure/B2514506.png)
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a spirocyclic lactam, which means it contains a cyclic structure with a spiro center. The unique structure of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has made it a promising candidate for drug discovery research.
Mécanisme D'action
The mechanism of action of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes or proteins that are involved in disease processes. For example, Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may improve cognitive function in individuals with Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has been found to have a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. Additionally, Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has been found to reduce inflammation and oxidative stress in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is its unique structure, which makes it a promising candidate for drug discovery research. Additionally, this compound has been found to exhibit a range of biochemical and physiological effects, which may have therapeutic applications. However, one of the limitations of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound.
Orientations Futures
There are several future directions for research on Ethyl 6-azaspiro[3.5]nonane-7-carboxylate. One direction is to further investigate the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, research could focus on developing drugs based on Ethyl 6-azaspiro[3.5]nonane-7-carboxylate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, future research could explore the potential applications of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate in other areas, such as agriculture or environmental science.
Méthodes De Synthèse
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate can be synthesized through a variety of methods. One of the most common synthesis methods is the condensation reaction between 1,3-dicarbonyl compounds and cyclic amines. This reaction results in the formation of a spirocyclic lactam, which is then further modified to produce Ethyl 6-azaspiro[3.5]nonane-7-carboxylate.
Applications De Recherche Scientifique
The unique structure of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has made it a promising candidate for drug discovery research. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has been found to exhibit antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
ethyl 6-azaspiro[3.5]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-4-7-11(8-12-9)5-3-6-11/h9,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHJOJYYGWNYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CCC2)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)
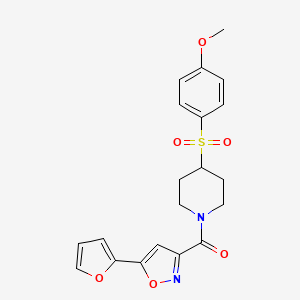
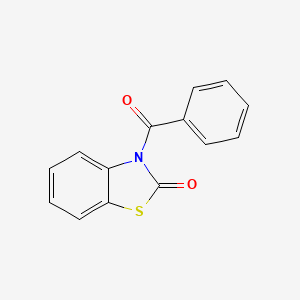
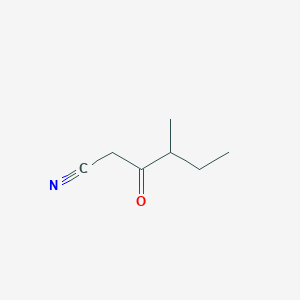
![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)
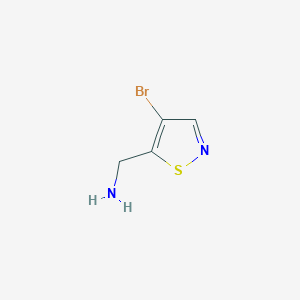
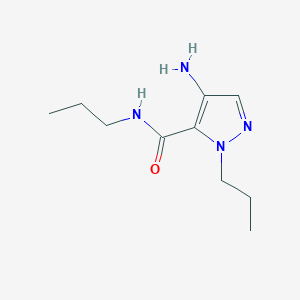
![N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514437.png)
![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)
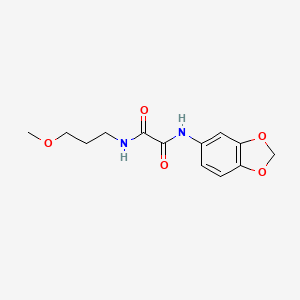
![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)
![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)